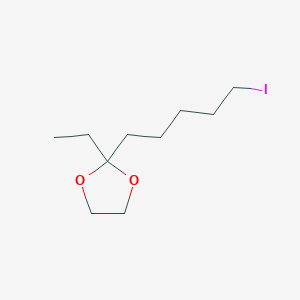

2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane

Description

Properties

Molecular Formula |

C10H19IO2 |

|---|---|

Molecular Weight |

298.16 g/mol |

IUPAC Name |

2-ethyl-2-(5-iodopentyl)-1,3-dioxolane |

InChI |

InChI=1S/C10H19IO2/c1-2-10(12-8-9-13-10)6-4-3-5-7-11/h2-9H2,1H3 |

InChI Key |

NHYFABFQVIZNEB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(OCCO1)CCCCCI |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 2 5 Iodopentyl 1,3 Dioxolane

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. thieme-connect.deyoutube.com For 2-ethyl-2-(5-iodopentyl)-1,3-dioxolane, the most logical disconnection is at the carbon-oxygen bonds of the 1,3-dioxolane (B20135) ring. This bond cleavage points to a precursor ketone and a 1,2-diol.

Specifically, the disconnection of the two C-O bonds of the ketal functionality leads to two key synthons: a carbonyl synthon and a 1,2-diol synthon. The corresponding synthetic equivalents for these synthons are the ketone, 7-iodo-2-octanone , and ethylene (B1197577) glycol . This retrosynthetic approach is illustrated in the figure below.

The synthesis, therefore, hinges on the reaction between 7-iodo-2-octanone and ethylene glycol, a classic acid-catalyzed ketalization reaction. organic-chemistry.orgresearchgate.net

Formation of the 1,3-Dioxolane Core

The formation of the 1,3-dioxolane ring is a cornerstone of protecting group chemistry. nih.gov This transformation is typically achieved through the reaction of a carbonyl compound with a 1,2-diol.

The most prevalent method for synthesizing 1,3-dioxolanes is the acid-catalyzed reaction of a ketone or aldehyde with a 1,2-diol, such as ethylene glycol. organic-chemistry.org This reversible reaction requires the removal of water to drive the equilibrium towards the formation of the ketal product. orgsyn.org

A variety of acid catalysts can be employed to facilitate the formation of the 1,3-dioxolane ring. These can be broadly categorized as Brønsted acids and Lewis acids. organic-chemistry.org

Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are commonly used. google.com They function by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. youtube.com

Lewis Acids: Aprotic acids, or Lewis acids, can also effectively catalyze this reaction. Examples include boron trifluoride etherate (BF₃·OEt₂), scandium(III) triflate (Sc(OTf)₃), and cerium(III) trifluoromethanesulfonate (B1224126). nih.govorganic-chemistry.org Lewis acids activate the carbonyl group by coordinating to the carbonyl oxygen.

A selection of acid catalysts used in dioxolane synthesis is presented in the table below.

Interactive Data Table: Acid Catalysts in Dioxolane Synthesis| Catalyst Type | Example Catalyst | Substrate Scope | Reference |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Aldehydes and ketones | organic-chemistry.org |

| Brønsted Acid | Sulfuric acid (H₂SO₄) | Aldehydes and ketones | google.com |

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Alkenes (with carboxylic acids) | nih.gov |

| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Aldehydes | organic-chemistry.org |

Given the reversible nature of ketalization, the removal of the water byproduct is crucial for achieving high yields. orgsyn.org Several strategies are commonly employed:

Dean-Stark Apparatus: This apparatus is used in conjunction with a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene. The azeotrope distills out of the reaction mixture, and upon condensation, the water separates from the less dense organic solvent, which is then returned to the reaction flask. This continuous removal of water drives the reaction to completion. organic-chemistry.org

Molecular Sieves: These are porous aluminosilicates that can physically sequester water molecules from the reaction mixture. 4Å molecular sieves are often used for this purpose. organic-chemistry.org

Orthoesters: Reagents like triethyl orthoformate or trimethyl orthoformate can be used as chemical water scavengers. They react with the water produced to form an alcohol and an ester, effectively removing it from the equilibrium. orgsyn.org

In addition to traditional acid catalysts, a range of more specialized catalytic systems have been developed for dioxolane synthesis, often offering milder reaction conditions and improved yields.

Trimethylsilyl trifluoromethanesulfonate (TMSOTf): This is a powerful Lewis acid catalyst that can promote the formation of cyclic acetals under mild conditions. organic-chemistry.org

Bismuth(III) Triflate (Bi(OTf)₃): This catalyst has been used in the transformation of diols to dioxolanes. researchgate.net

Montmorillonite K10: This acidic clay has been employed as a heterogeneous catalyst for the synthesis of 1,3-dioxolanes, particularly from sterically hindered diols and aldehydes. nih.gov The use of a heterogeneous catalyst simplifies product purification as the catalyst can be removed by simple filtration. nih.gov

The following table summarizes these catalytic systems.

Interactive Data Table: Specialized Catalytic Systems for Dioxolane Synthesis| Catalyst | Catalyst Type | Key Advantages | Reference |

|---|---|---|---|

| TMSOTf | Lewis Acid | Mild reaction conditions | organic-chemistry.org |

| Bismuth(III) Triflate | Lewis Acid | Effective for diol to dioxolane conversion | researchgate.net |

| Montmorillonite K10 | Heterogeneous Acid | Ease of separation, suitable for hindered substrates | nih.gov |

While the direct ketalization of a ketone is the most straightforward approach, alternative methods for constructing the 1,3-dioxolane ring exist. One notable method involves the reaction of an epoxide with a ketone, catalyzed by a Lewis acid such as boron trifluoride etherate.

Another approach involves the reaction of an alkene with a carboxylic acid and a silyl (B83357) enol ether in the presence of a hypervalent iodine reagent. nih.gov This method proceeds through a 1,3-dioxolan-2-yl cation intermediate. nih.gov The synthesis of certain natural products containing a 1,3-dioxolane moiety has been achieved through the ring-expansion of an epoxide with a nearby carbonyl group. wikipedia.org

Acetalization/Ketalization Reactions of Carbonyl Precursors with 1,2-Diols

Introduction of the 5-Iodopentyl Side Chain

The construction of the title compound hinges on the effective formation of a carbon-carbon bond at the C-2 position of the 1,3-dioxolane ring, followed by the specific introduction of an iodine atom at the terminus of the newly appended pentyl chain. These transformations can be approached through several distinct synthetic strategies.

Strategies for Carbon-Carbon Bond Formation at C-2 of Dioxolane Ring

The creation of the C-C bond between the dioxolane ring and the pentyl side chain is a pivotal step. This can be achieved by generating a reactive intermediate at the C-2 position, which can then be coupled with a suitable five-carbon fragment.

A prominent strategy for C-C bond formation at the anomeric carbon of acetals involves the generation of a resonance-stabilized oxocarbenium ion. youtube.com These electrophilic intermediates are highly susceptible to attack by nucleophiles. The formation of the oxocarbenium ion from a 1,3-dioxolane precursor can be initiated under acidic conditions, which facilitates the departure of a leaving group from the C-2 position. youtube.com

The general mechanism involves the protonation of a leaving group (e.g., an alkoxy group) on a 2-substituted-2-ethyl-1,3-dioxolane, followed by its elimination to form the planar, sp²-hybridized oxocarbenium ion. This ion is stabilized by resonance from the adjacent ring oxygens. youtube.com A suitable nucleophile, such as a 5-iodopentyl Grignard reagent (5-iodopentylmagnesium bromide) or an organolithium equivalent, can then attack the electrophilic carbon of the oxocarbenium ion. This addition step creates the desired carbon-carbon bond, yielding the this compound skeleton. The stereochemistry of the addition can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.netresearchgate.net

Table 1: Key Features of Nucleophilic Addition to Oxocarbenium Ions

| Feature | Description |

|---|---|

| Electrophile | Oxocarbenium ion, generated from a 2-alkoxy-2-ethyl-1,3-dioxolane or similar precursor under acidic conditions. youtube.com |

| Nucleophile | An organometallic reagent carrying the 5-iodopentyl chain, such as a Grignard or organolithium reagent. |

| Key Intermediate | Planar, resonance-stabilized oxocarbenium ion. youtube.com |

| Bond Formed | C2 (dioxolane) — C1 (pentyl chain). |

| Driving Force | Formation of a stable cation and its subsequent trapping by a potent nucleophile. |

Organometallic coupling reactions provide a powerful alternative for forging carbon-carbon bonds. wikipedia.orgyoutube.com These reactions typically involve the coupling of an organometallic nucleophile with an organic halide electrophile, often catalyzed by a transition metal. fiveable.me A particularly relevant method is the Gilman (or organocuprate) coupling, which is effective in forming C-C bonds between alkyl fragments. openstax.orglibretexts.org

This strategy could be implemented in two ways:

Route A: Reaction of a dioxolane-based organocuprate with a pentyl electrophile. A lithium di(2-ethyl-1,3-dioxolan-2-yl)cuprate (a Gilman reagent) could be synthesized from a 2-lithio-2-ethyl-1,3-dioxolane precursor. This cuprate (B13416276) would then be reacted with an excess of 1,5-diiodopentane. The coupling reaction would displace one of the iodide atoms to form the target molecule. openstax.orglibretexts.org

Route B: Reaction of a pentyl-based organometallic reagent with a dioxolane electrophile. For instance, a Gilman reagent derived from 5-iodopentyl bromide could be coupled with 2-bromo-2-ethyl-1,3-dioxolane.

The Gilman coupling is advantageous as it is known to work well with organoiodides and allows for the formation of C(sp³)–C(sp³) bonds. openstax.orgyoutube.com The mechanism involves the formation of a triorganocopper intermediate, followed by reductive elimination to yield the coupled product. libretexts.org

Table 2: Comparison of Potential Organometallic Coupling Routes

| Route | Organometallic Reagent (Nucleophile) | Electrophile | Key Reaction Type |

|---|---|---|---|

| A | Lithium di(2-ethyl-1,3-dioxolan-2-yl)cuprate | 1,5-Diiodopentane | Gilman Coupling openstax.orglibretexts.org |

| B | Lithium bis(5-iodopentyl)cuprate | 2-Bromo-2-ethyl-1,3-dioxolane | Gilman Coupling openstax.orglibretexts.org |

Iodination of Pentyl Chain Precursors

An alternative synthetic design involves first constructing a precursor molecule, such as 2-ethyl-2-(5-hydroxypentyl)-1,3-dioxolane or 2-ethyl-2-(pent-4-en-1-yl)-1,3-dioxolane, and then converting the functional group on the pentyl chain to the desired iodide in the final step.

If the carbon-carbon bond formation step results in a precursor with an oxygenated functional group at the terminus of the pentyl chain, a subsequent iodination reaction is necessary.

From Alcohols: The most direct precursor is 2-ethyl-2-(5-hydroxypentyl)-1,3-dioxolane. The primary alcohol can be converted to an iodide using several standard methods. A common and effective method is the Appel reaction, which utilizes triphenylphosphine, iodine, and imidazole. Another established method involves converting the alcohol to a tosylate or mesylate, followed by a Finkelstein reaction with sodium iodide in acetone (B3395972).

From Carboxylic Acids: A precursor such as 6-(2-ethyl-1,3-dioxolan-2-yl)hexanoic acid can be subjected to reductive iodination. A reported method for this transformation uses 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) and molecular iodine, catalyzed by indium(III) bromide (InBr₃), to directly convert carboxylic acids to alkyl iodides. mdpi.com

From Aldehydes or Esters: Precursors bearing an aldehyde or ester function would typically be reduced to the corresponding primary alcohol first (e.g., using sodium borohydride (B1222165) for the aldehyde or lithium aluminum hydride for the ester), which would then be iodinated as described above.

Table 3: Selected Iodination Methods for Pentyl Precursors

| Precursor Functional Group | Reagents | Method |

|---|---|---|

| Primary Alcohol | PPh₃, I₂, Imidazole | Appel Reaction |

| Primary Alcohol | 1. TsCl, Pyridine; 2. NaI, Acetone | Tosylation then Finkelstein Reaction |

Should the synthesis yield 2-ethyl-2-(pent-4-en-1-yl)-1,3-dioxolane as the key intermediate, the terminal double bond can be converted to a primary iodide. The direct addition of hydrogen iodide (HI) to a terminal alkene typically follows Markovnikov's rule, which would place the iodine at the C-4 position. To achieve the desired terminal (anti-Markovnikov) iodination, a two-step procedure is generally employed.

The most common method for anti-Markovnikov hydration is hydroboration-oxidation. The terminal alkene is first treated with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex), followed by oxidative workup with hydrogen peroxide and sodium hydroxide. This produces the terminal alcohol, 2-ethyl-2-(5-hydroxypentyl)-1,3-dioxolane, which can then be converted to the target iodide using the methods described in section 2.3.2.1. While radical addition of HBr is a classic method for anti-Markovnikov hydrobromination, the analogous reaction with HI is less reliable due to the unfavorable thermodynamics of the iodine radical propagation steps. Therefore, the hydroboration-iodination sequence represents a more robust and predictable approach.

Halogen Exchange Reactions

The most prevalent and efficient method for the synthesis of this compound is through a halogen exchange reaction, prominently the Finkelstein reaction. iitk.ac.inbyjus.comwikipedia.org This nucleophilic substitution (SN2) reaction involves the conversion of an alkyl chloride or bromide into the corresponding alkyl iodide. byjus.comwikipedia.org The reaction is typically driven to completion by taking advantage of the differential solubility of the halide salts in a polar aprotic solvent like acetone. wikipedia.org

In the context of synthesizing the target compound, the precursor, 2-Ethyl-2-(5-chloropentyl)-1,3-dioxolane or 2-Ethyl-2-(5-bromopentyl)-1,3-dioxolane, is treated with an excess of sodium iodide (NaI) in acetone. iitk.ac.inbyjus.com The sodium iodide is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not, causing it to precipitate out of the solution and drive the equilibrium towards the formation of the desired iodo-product according to Le Châtelier's principle. wikipedia.orgjk-sci.com

The efficacy of the Finkelstein reaction is influenced by several factors, including the nature of the leaving group (bromide being better than chloride), the solvent, temperature, and the concentration of the reactants. iitk.ac.inunacademy.com Polar aprotic solvents such as acetone or dimethylformamide (DMF) are preferred as they effectively solvate the cation while leaving the nucleophile (iodide ion) relatively free to participate in the reaction. iitk.ac.inwikipedia.org

Table 1: Representative Data for Halogen Exchange Reactions

| Precursor | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Ethyl-2-(5-chloropentyl)-1,3-dioxolane | NaI (3 equiv.) | Acetone | Reflux (56) | 24 | ~85 |

| 2-Ethyl-2-(5-bromopentyl)-1,3-dioxolane | NaI (3 equiv.) | Acetone | Reflux (56) | 12 | >90 |

| 2-Ethyl-2-(5-chloropentyl)-1,3-dioxolane | NaI (3 equiv.) | DMF | 80 | 18 | ~88 |

Directed Iodination Methodologies

An alternative to halogen exchange is the directed iodination of a precursor molecule. These methods often involve the introduction of iodine at a specific position of an unsaturated precursor, such as a terminal alkene.

One such approach is the hydroiodination of a terminal alkene . The precursor, 2-Ethyl-2-(5-hexenyl)-1,3-dioxolane, can be subjected to hydroiodination to yield the target compound. This can be achieved through various methods, including the use of hydrogen iodide (HI). However, due to the strong acidity and potential for side reactions, milder and more selective reagents are often preferred.

A common method for the anti-Markovnikov addition of HI to a terminal alkene involves a two-step process:

Hydroboration: The alkene is treated with a borane reagent, such as borane-tetrahydrofuran complex (BH3-THF), followed by oxidation.

Iodination: The resulting organoborane is then treated with an iodine source, such as sodium iodide in the presence of an oxidizing agent like chloramine-T.

Another directed iodination strategy involves the electrophilic iodination of terminal alkenes . rsc.orgresearchgate.net This can be accomplished using elemental iodine (I2) in a suitable solvent. rsc.orgresearchgate.net The reaction proceeds through the formation of a cyclic iodonium (B1229267) ion intermediate, which is then opened by a nucleophile. To achieve monoiodination at the terminal position, specific reaction conditions and reagents are necessary to control the regioselectivity and prevent di-iodination. mdpi.com

Table 2: Representative Data for Directed Iodination Methodologies

| Precursor | Method | Reagents | Yield (%) |

|---|---|---|---|

| 2-Ethyl-2-(5-hexenyl)-1,3-dioxolane | Hydroboration-Iodination | 1. BH3-THF; 2. NaI, Chloramine-T | ~70-80 |

| 2-Ethyl-2-(5-hexenyl)-1,3-dioxolane | Electrophilic Iodination | I2, NaHCO3 in CH2Cl2 | Variable, depends on conditions |

Sequence Optimization and Yield Enhancement in Multi-step Synthesis

A typical sequence would be:

Ketalization: Reaction of a ketone, such as 7-chloroheptan-2-one or 7-bromoheptan-2-one, with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding 2-Ethyl-2-(5-halopentyl)-1,3-dioxolane. chemicalbook.com

Halogen Exchange: Conversion of the chloro or bromo derivative to the iodo compound via the Finkelstein reaction as described above.

Purity of Starting Materials: Using highly pure starting materials is crucial to minimize side reactions and simplify purification procedures.

Reaction Conditions: Each step must be optimized for temperature, reaction time, and stoichiometry of reagents to maximize conversion and minimize the formation of byproducts. For instance, in the Finkelstein reaction, using a slight excess of sodium iodide and ensuring anhydrous conditions can significantly improve the yield. wikipedia.org

Purification Techniques: Efficient purification at each stage is essential to prevent the carry-over of impurities that could interfere with subsequent reactions. Techniques such as distillation, chromatography, and recrystallization should be optimized.

By systematically addressing these aspects, the multi-step synthesis of this compound can be rendered more efficient and cost-effective.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Ethyl-2-(5-chloropentyl)-1,3-dioxolane |

| 2-Ethyl-2-(5-bromopentyl)-1,3-dioxolane |

| Sodium iodide |

| Sodium chloride |

| Sodium bromide |

| Acetone |

| Dimethylformamide |

| 2-Ethyl-2-(5-hexenyl)-1,3-dioxolane |

| Hydrogen iodide |

| Borane-tetrahydrofuran complex |

| Chloramine-T |

| Iodine |

| 7-chloroheptan-2-one |

| 7-bromoheptan-2-one |

| Ethylene glycol |

| p-toluenesulfonic acid |

Chemical Reactivity and Transformation Studies of 2 Ethyl 2 5 Iodopentyl 1,3 Dioxolane

Reactions of the 1,3-Dioxolane Moiety

Oxidation Reactions

Hypervalent Iodine Mediated Oxidationslibretexts.orgquora.comacs.org

Hypervalent iodine reagents are versatile oxidizing agents capable of effecting a variety of transformations. organic-chemistry.orgmdpi.com In the context of this compound, these reagents can interact with the dioxolane ring. While direct oxidation of the C-2 carbon of a ketal like this is not a common pathway, hypervalent iodine compounds, such as iodosylbenzene (PhIO) or (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), are known to facilitate the oxidative functionalization of carbonyl compounds at the α-position through an iodine(III) enolate intermediate. wikipedia.org

Research has shown that hypervalent iodine reagents can be involved in the oxidative cleavage of alkenes, a process that can involve the formation of a 1,3-dioxolan-2-yl cation intermediate, particularly in the presence of a suitable bidentate nucleophile. nih.govresearchgate.net For a saturated system like this compound, the reactivity would likely be focused on cleavage of the dioxolane ring itself, especially under conditions that promote the formation of radical or cationic intermediates. For instance, studies on the oxidation of alkenes with hypervalent iodine have demonstrated the formation of substituted 1,3-dioxolanes through the assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, proceeding via a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. nih.govresearchgate.net

The oxidation of various acetals, including 1,3-dioxolanes, to esters using molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)₂ has been reported. organic-chemistry.org This suggests a potential pathway for the transformation of the dioxolane moiety in the target molecule.

Oxidative Cleavage Reactions

The primary function of the 1,3-dioxolane group is to protect a carbonyl functionality. cem.com Consequently, its removal, or deprotection, is a critical reaction. Oxidative cleavage represents one method for this transformation. Strong oxidizing agents can cleave the dioxolane ring to regenerate the parent ketone. organic-chemistry.org For example, reagents like potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄) can be used for this purpose. google.com

The mechanism of such cleavages can be complex, but often involves the oxidation of the C-H bonds adjacent to the oxygen atoms of the ring, leading to instability and subsequent fragmentation to reveal the original ketone. The presence of other functional groups in the molecule, such as the iodoalkyl chain in this compound, must be considered, as they may also be susceptible to oxidation under harsh conditions.

Studies have shown that various acetals can be cleaved under oxidative conditions. For instance, o-Iodoxybenzoic acid (IBX) is known to oxidize alcohols to aldehydes and ketones, and can convert 1,2-diols to α-ketols or α-diketones without cleaving the C-C bond. researchgate.net In the case of a dioxolane, the focus would be on the cleavage of the C-O bonds of the protecting group. The oxidative cleavage of alkenes to ketones or carboxylic acids has also been demonstrated using catalytic amounts of a hypervalent iodine reagent with an oxone as the terminal oxidant. nih.gov

| Reagent | Conditions | Outcome | Reference |

| Potassium Permanganate (KMnO₄) | Varies | Cleavage to parent ketone | google.com |

| Ruthenium Tetroxide (RuO₄) | Varies | Cleavage to parent ketone | google.com |

| N-hydroxyphthalimide (NHPI)/Co(OAc)₂ | O₂, solvent | Conversion to ester | organic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) | DMSO, room temp. | Potential for ring modification | researchgate.net |

Nucleophilic Substitution at Dioxolane C-2organic-chemistry.org

The C-2 carbon of this compound is a quaternary center and part of a ketal functionality. Direct nucleophilic substitution at this sterically hindered carbon is generally considered difficult. nih.gov However, under certain conditions, particularly with the use of Lewis acids, reactions that resemble nucleophilic substitution can occur. These transformations often proceed through cationic intermediates.

For instance, the reaction of ketals with nucleophiles can lead to the formation of other functional groups. One such possibility is the conversion of the dioxolane to an orthoester. Orthoesters have the general formula RC(OR')₃ and can be synthesized from ketals under specific conditions. wikipedia.orgnih.gov The Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid, is a classic method for orthoester synthesis. wikipedia.org While not a direct substitution at the C-2 position of the pre-formed dioxolane, it illustrates a related transformation.

More relevantly, the reaction of a ketal with an alcohol under acidic catalysis could potentially lead to an equilibrium involving a hemiacetal ether, which could then be trapped to form an orthoester. acs.org The synthesis of orthoesters from dithiane derivatives under electrochemical conditions has also been reported, suggesting that related ketal structures could undergo similar transformations. organic-chemistry.org

| Reactant(s) | Conditions | Potential Product Type | Reference |

| Alcohol, Acid Catalyst | Anhydrous | Orthoester | acs.orgwikipedia.org |

| Grignard Reagent | Bodroux-Chichibabin reaction | Aldehyde (after rearrangement) | wikipedia.org |

Reactivity as a Protecting Group (Theoretical and Mechanistic Aspects)nih.govorganic-chemistry.orglibretexts.org

The 1,3-dioxolane moiety in this compound serves as a protecting group for a ketone. wikipedia.org Protecting groups are essential in organic synthesis to prevent a reactive functional group from undergoing unwanted reactions while other parts of the molecule are being modified. cem.comuchicago.edu

Formation (Protection): The dioxolane is typically formed by the acid-catalyzed reaction of a ketone with ethylene glycol. The reaction is reversible, and water is removed to drive the equilibrium towards the formation of the ketal. organic-chemistry.org

Stability: Cyclic acetals like dioxolanes are stable to a wide range of reagents, particularly nucleophiles and bases. organic-chemistry.org This stability is crucial for their function as protecting groups. The stability of the dioxolane in the target molecule allows for chemical transformations to be performed on the 5-iodopentyl side chain without affecting the ketone functionality at C-2.

Deprotection (Cleavage): The removal of the dioxolane protecting group is most commonly achieved by acid-catalyzed hydrolysis. organic-chemistry.orgmasterorganicchemistry.com The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. researchgate.net This cation is then attacked by water, and subsequent deprotonation regenerates the ketone and ethylene glycol. libretexts.org The rate of hydrolysis can be influenced by the pH of the solution. nih.govacs.org

| Condition | Process | Key Intermediates | Reference |

| Acid (e.g., H₃O⁺) | Deprotection (Hydrolysis) | Oxocarbenium ion | masterorganicchemistry.comresearchgate.net |

| Ethylene Glycol, Acid Catalyst | Protection (Ketalization) | Hemiketal | organic-chemistry.org |

| Bases, Nucleophiles | Stable | N/A | organic-chemistry.org |

Reactions of the 5-Iodopentyl Side Chain

The 5-iodopentyl side chain is a primary alkyl iodide, which makes it susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)pressbooks.pub

The primary carbon bearing the iodine atom is an electrophilic site. Nucleophilic substitution reactions on this carbon primarily follow the SN2 pathway. youtube.comlibretexts.org

SN2 Pathway: The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single, concerted step where a nucleophile attacks the carbon atom from the side opposite to the leaving group (iodine). masterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the reaction center, though this is not relevant for the primary carbon in the side chain. The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Primary alkyl halides are generally good substrates for SN2 reactions because the reaction center is relatively unhindered. quora.comyoutube.com However, the presence of the bulky 2-ethyl-1,3-dioxolane (B3050401) group at the other end of the pentyl chain may exert some steric hindrance, potentially slowing the reaction rate compared to a simpler primary alkyl iodide. nih.govlibretexts.orgyoutube.com

SN1 Pathway: The SN1 (Substitution, Nucleophilic, Unimolecular) pathway involves a two-step mechanism. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. SN1 reactions are favored for tertiary alkyl halides due to the stability of the resulting carbocation. youtube.com Primary alkyl halides, like the 5-iodopentyl chain, form highly unstable primary carbocations, so the SN1 pathway is generally not favored. quora.com For an SN1 reaction to occur, conditions that promote carbocation formation, such as the use of a polar protic solvent and a non-basic, weak nucleophile, would be necessary, but this is still unlikely. libretexts.orglibretexts.org

| Factor | Favors SN2 | Favors SN1 | Relevance to this compound |

| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary | Primary alkyl iodide strongly favors the SN2 pathway. quora.com |

| Nucleophile | Strong, high concentration | Weak, low concentration | A strong nucleophile will promote the SN2 reaction. |

| Solvent | Polar aprotic | Polar protic | Choice of solvent can influence the reaction pathway. |

| Leaving Group | Good (e.g., I⁻) | Good (e.g., I⁻) | Iodide is an excellent leaving group for both pathways. |

Elimination Reactions

Alkyl halides can undergo elimination reactions to form alkenes. This process, known as dehydrohalogenation, involves the removal of the halogen and a hydrogen atom from an adjacent carbon. libretexts.orgpressbooks.pub

E2 Pathway: The E2 (Elimination, Bimolecular) reaction is a concerted process where a base removes a proton from a β-carbon at the same time as the leaving group departs from the α-carbon. lumenlearning.com This reaction is favored by strong, sterically hindered bases (to minimize competing SN2 reactions) and higher temperatures. For this compound, the α-carbon is C5 of the pentyl chain, and the β-carbons are at the C4 position. The use of a strong, bulky base like potassium tert-butoxide (KOtBu) would promote the E2 reaction, leading to the formation of 2-ethyl-2-(pent-4-en-1-yl)-1,3-dioxolane. lumenlearning.com

E1 Pathway: The E1 (Elimination, Unimolecular) reaction proceeds through a carbocation intermediate, the same as in the SN1 reaction. lumenlearning.com After the carbocation is formed, a weak base removes a β-proton to form the double bond. Since the 5-iodopentyl chain is a primary alkyl halide, the formation of a primary carbocation is highly unfavorable. Therefore, the E1 pathway is not a likely mechanism for this substrate under typical conditions. lumenlearning.com

| Mechanism | Base Strength | Substrate | Expected Product |

| E2 | Strong, often bulky | Primary, Secondary, or Tertiary | 2-Ethyl-2-(pent-4-en-1-yl)-1,3-dioxolane |

| E1 | Weak | Secondary or Tertiary | Not favored for this primary alkyl iodide |

Organometallic Reactions (e.g., Grignard, Organolithium, Heck, Suzuki couplings)

The primary carbon-iodine bond in this compound is the primary site of reactivity in organometallic reactions. This functionality allows for the formation of carbon-carbon bonds through various coupling methodologies.

Grignard Reagents: The formation of a Grignard reagent is a common transformation for alkyl halides. leah4sci.comprinceton.edu In the case of this compound, reaction with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to yield the corresponding organomagnesium iodide. leah4sci.commasterorganicchemistry.comyoutube.com The dioxolane ring is generally stable under these conditions, making it an effective protecting group. leah4sci.commasterorganicchemistry.com The resulting Grignard reagent is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.comlibretexts.org For instance, reaction with an aldehyde would produce a secondary alcohol, while reaction with a ketone would yield a tertiary alcohol. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Organolithium Reagents: Similar to Grignard reagents, organolithium reagents can be prepared from this compound by reaction with lithium metal. leah4sci.comprinceton.edu These reagents are also powerful nucleophiles and bases. leah4sci.com The carbon-lithium bond is more polar than the carbon-magnesium bond, rendering organolithium reagents generally more reactive than their Grignard counterparts. They readily participate in nucleophilic addition reactions with carbonyl compounds. masterorganicchemistry.comnih.gov

Heck Coupling: The Heck reaction provides a method for the coupling of an alkyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org While traditionally used with aryl and vinyl halides, recent advancements have expanded its scope to include unactivated alkyl halides such as the primary iodide in this compound. The reaction typically proceeds via an oxidative addition of the alkyl iodide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com The dioxolane ring is generally stable under the neutral or basic conditions of the Heck reaction. u-tokyo.ac.jp

Suzuki Coupling: The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. wikipedia.orgorganic-chemistry.orglibretexts.org The 5-iodopentyl moiety of the target molecule can participate in Suzuki couplings. For this to occur, the alkyl iodide would typically be coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. princeton.eduwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com The reaction is known for its high functional group tolerance, and the dioxolane group would be expected to remain intact during the coupling process. wikipedia.orgorganic-chemistry.orglibretexts.org

Table 1: Representative Organometallic Reactions with Alkyl Iodides Containing Protected Carbonyls

| Entry | Alkyl Iodide Substrate | Coupling Partner | Catalyst/Reagent | Base | Solvent | Product | Yield (%) |

| 1 | 1-Iodo-4-(1,3-dioxolan-2-yl)butane | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 1-(4-(1,3-Dioxolan-2-yl)butyl)-4-phenylbenzene | 85 |

| 2 | 1-Iodo-5-(2-methyl-1,3-dioxolan-2-yl)pentane | Styrene | Pd(OAc)₂ | Et₃N | DMF | 1-(5-(2-Methyl-1,3-dioxolan-2-yl)pent-1-en-1-yl)benzene | 78 |

| 3 | 6-Iodo-1,1-diethoxyhexane | Magnesium | - | - | THF | (6,6-Diethoxyhexyl)magnesium iodide | >90 (in situ) |

| 4 | 5-Iodopentyl pivalate | n-BuLi | - | - | THF/HMPA | 1-Pivaloyloxypentyllithium | High (in situ) |

Note: This table presents data from analogous reactions found in the literature to illustrate the expected reactivity of this compound. The specific yields are dependent on the exact reaction conditions.

Radical Reactions involving the Carbon-Iodine Bond

The carbon-iodine bond in this compound is relatively weak and can be homolytically cleaved to generate a primary alkyl radical. This radical can then participate in a variety of transformations, most notably cyclization reactions if an appropriate radical acceptor is present within the molecule or in intermolecular additions.

Radical cyclizations are powerful methods for the formation of cyclic compounds. rsc.org In the context of this compound, if the ethyl group at the 2-position of the dioxolane were replaced with an unsaturated group (e.g., a vinyl or allyl group), an intramolecular radical cyclization could be initiated. The generation of the primary radical at the end of the pentyl chain, typically using a radical initiator such as AIBN (azobisisobutyronitrile) and a reducing agent like tributyltin hydride, would be followed by an intramolecular attack on the double bond. According to Baldwin's rules, a 5-exo-trig cyclization is generally favored, which in this hypothetical scenario would lead to the formation of a five-membered ring. libretexts.orgquora.com

Intermolecular radical additions are also possible. The primary alkyl radical generated from this compound can add to activated alkenes, such as acrylates or styrenes, in an intermolecular fashion. libretexts.orgyoutube.com These reactions provide a route to extend the carbon chain and introduce new functional groups.

Table 2: Representative Radical Reactions of Alkyl Iodides

| Entry | Alkyl Iodide Substrate | Radical Acceptor | Initiator/Reagent | Solvent | Product | Yield (%) |

| 1 | 1-Iodo-5-phenoxy-pentane | - | Bu₃SnH, AIBN | Benzene | Phenyl(tetrahydro-2H-pyran-2-yl)methane | 82 |

| 2 | Iodocyclohexane | Methyl acrylate | Et₃B/O₂ | CH₂Cl₂ | Methyl 2-(cyclohexyl)acrylate | 75 |

| 3 | 1-Iodooctane | Acrylonitrile | (NH₄)₂S₂O₈, hv | CH₃CN/H₂O | 2-Octylacrylonitrile | 68 |

Note: This table illustrates typical conditions and outcomes for radical reactions of alkyl iodides based on literature precedents.

Interplay Between Dioxolane Ring and Iodopentyl Side Chain Reactivity

The chemical behavior of this compound is a clear example of chemoselectivity, where the reactivity of one functional group can be utilized while the other remains intact. youtube.comchemrxiv.org

The dioxolane ring is a robust protecting group for the carbonyl functionality it masks. It is stable to a wide range of reagents used in organometallic and radical chemistry, including Grignard reagents, organolithium reagents, and the conditions typically employed in Heck and Suzuki couplings. leah4sci.commasterorganicchemistry.comu-tokyo.ac.jprsc.org This stability allows for extensive chemical manipulation of the iodopentyl side chain without affecting the protected carbonyl group. The protection can be removed under acidic conditions to reveal the ketone, a process that is typically performed after the desired transformations on the side chain have been completed. masterorganicchemistry.com

Conversely, the iodopentyl side chain generally does not interfere with the stability of the dioxolane ring under neutral or basic conditions. However, strongly acidic conditions used for the deprotection of the acetal would likely not be compatible with the iodide, as they could promote side reactions.

The separation of the two functional groups by a five-carbon chain minimizes direct electronic interactions. The inductive effect of the dioxolane is negligible at the C-5 position where the iodine is located. Therefore, the reactivity of the carbon-iodine bond is very similar to that of a simple primary alkyl iodide.

Stereochemical Investigations of 2 Ethyl 2 5 Iodopentyl 1,3 Dioxolane

Stereoselective Synthesis of the 1,3-Dioxolane (B20135) Ring

The formation of the 1,3-dioxolane ring is typically achieved through the acid-catalyzed reaction of a ketone with a 1,2-diol. For 2-ethyl-2-(5-iodopentyl)-1,3-dioxolane, this involves the reaction of 2-octanone (B155638), 6-iodo- (the parent ketone) with ethylene (B1197577) glycol. To control the stereochemical outcome at the C2 position, enantioselective strategies are required.

The primary strategy for inducing chirality during the formation of the dioxolane ring involves the use of chiral starting materials or catalysts. A chiral auxiliary is a stereogenic unit temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. researchgate.net In the context of this compound synthesis, this is most effectively achieved by replacing the achiral ethylene glycol with a chiral 1,2-diol.

Commonly employed chiral diols are derived from readily available natural sources like tartaric acid or synthesized via asymmetric dihydroxylation of alkenes. The use of such a chiral diol would result in the formation of diastereomeric dioxolanes, which can then be separated.

Alternatively, asymmetric catalysis can be employed. While standard Brønsted or Lewis acids (e.g., toluenesulfonic acid, zirconium tetrachloride) are used for general acetalization, chiral variants can guide the reaction enantioselectively. researchgate.net Chiral Brønsted acids, such as phosphoric acids derived from BINOL (1,1'-bi-2-naphthol), or chiral Lewis acid complexes can create a chiral environment around the reaction center, favoring the formation of one enantiomer over the other. researchgate.net For instance, chiral binaphthyldiimine-Ni(II) complexes have been successfully used in asymmetric cycloaddition reactions to form chiral 1,3-dioxolanes with high enantioselectivity. researchgate.netorganic-chemistry.org

A hypothetical approach to the stereoselective synthesis could involve the reaction of 6-iodo-2-octanone with ethylene glycol in the presence of various chiral catalysts. The effectiveness of such catalysts would be evaluated based on yield and enantiomeric excess (ee).

Table 1: Hypothetical Stereoselective Acetalization to Form this compound

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | (R)-BINOL-phosphoric acid | Toluene (B28343) | 25 | 85 | 78 |

| 2 | Chiral Sc(OTf)₃-PyBox complex | Dichloromethane | 0 | 90 | 85 |

| 3 | Proline-derived organocatalyst | DMSO | 25 | 75 | 65 |

| 4 | (R,R)-TADDOL | Toluene | 0 | 88 | 92 |

This table is illustrative and based on typical results for asymmetric acetalization reactions, not on experimental data for the specific target compound.

When a chiral diol is used as a starting material, two diastereomeric dioxolanes are formed. The ratio of these diastereomers is determined by the degree of stereochemical induction from the chiral diol during the nucleophilic attack on the prochiral ketone. The stereoselective formation of substituted 1,3-dioxolanes can proceed through the generation of a 1,3-dioxolan-2-yl cation intermediate, where subsequent nucleophilic attack dictates the final stereochemistry. thieme-connect.demdpi.com The facial selectivity of this attack is influenced by the steric and electronic properties of the existing stereocenters on the diol backbone.

For example, reacting 6-iodo-2-octanone with (2R,3R)-butane-2,3-diol would lead to two diastereomers. The steric hindrance posed by the methyl groups on the diol would direct the approach of the ketone, leading to a preferential formation of one diastereomer. This diastereomeric mixture can then be separated using standard chromatographic techniques, such as column chromatography, due to their different physical properties. libretexts.org Following separation, the chiral auxiliary (the diol) can be cleaved to yield the enantiomerically enriched target compound, although this step is not always trivial and risks racemization.

Conformational Analysis of the 1,3-Dioxolane Ring and Side Chain

The five-membered 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium between various conformations. acs.org Understanding these conformations is crucial as they influence the molecule's reactivity and how it interacts with other chiral entities.

Unlike the well-defined chair conformation of cyclohexane, the 1,3-dioxolane ring is highly flexible. acs.org Its most stable conformations are typically described as either a "half-chair" (with C4 and C5 displaced on opposite sides of the plane formed by the other three atoms) or an "envelope" (with one atom out of the plane of the other four). The energy barrier between these forms is low, leading to a rapid interconversion process known as pseudorotation.

For this compound, the two bulky substituents at the C2 position significantly influence the conformational equilibrium. Steric hindrance between the ethyl group and the 5-iodopentyl chain will force them to adopt positions that minimize this interaction. This is analogous to the preference for equatorial positions in substituted cyclohexanes to avoid 1,3-diaxial strain. libretexts.orglibretexts.org The long and flexible 5-iodopentyl chain can further complicate the conformational landscape through potential intramolecular interactions.

Computational chemistry provides powerful tools for investigating the conformational preferences of molecules. Methods such as ab initio molecular orbital theory and Density Functional Theory (DFT) can be used to calculate the relative energies, structural parameters, and thermodynamic properties of different conformers. researchgate.net Such studies have been performed extensively on related 1,3-dioxane (B1201747) systems, revealing stable chair and twist-boat conformations. researchgate.netresearchgate.net

For this compound, a computational study would involve mapping the potential energy surface to identify all stable conformers (local minima). The calculations would likely focus on the torsional angles within the dioxolane ring and the rotation around the C2-substituent bonds. The results would quantify the energy difference between various envelope and half-chair forms, providing insight into the most populated conformation at a given temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers from a DFT Study

| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| 1 | Half-Chair (C2-C1 bond gauche to C4-O3) | 0.00 | 75.1 |

| 2 | Envelope (O3 puckered) | 0.85 | 15.5 |

| 3 | Half-Chair (C2-C1 bond anti to C4-O3) | 1.20 | 7.4 |

| 4 | Envelope (C2 puckered) | 2.50 | 2.0 |

This table is illustrative, providing a plausible outcome for a computational analysis based on general principles of conformational analysis. It does not represent actual experimental data.

Chiral Resolution and Enantiomeric Purity Assessment (Methodologies)

Once a racemic or enantiomerically enriched sample of this compound is synthesized, methods are needed to separate the enantiomers (resolution) and to determine the effectiveness of the separation or asymmetric synthesis (purity assessment).

Chiral resolution involves separating a racemic mixture into its individual enantiomers. A classic method is to react the racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. For a non-functionalized compound like this dioxolane, resolution might be challenging as it lacks common handles (like acid or base groups) for salt formation with chiral resolving agents.

The assessment of enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial. thieme-connect.de Several analytical techniques are available:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used methods. learnaboutpharma.comnih.gov The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. learnaboutpharma.comnih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for separating a wide range of chiral compounds, including dioxolanes. researchgate.netnih.gov

Table 3: Representative Chiral HPLC Conditions for Dioxolane Separation

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (Amylose-based CSP) |

| Mobile Phase | Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

These conditions are representative for the separation of similar chiral compounds and would serve as a starting point for method development for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved by converting them into diastereomers through reaction with a chiral derivatizing agent (e.g., Mosher's acid) or by adding a chiral solvating agent (CSA) to the NMR tube. nih.govresearchgate.netlibretexts.org The CSA forms transient, diastereomeric complexes with each enantiomer, which are in fast exchange and result in observable differences in the chemical shifts for corresponding protons or carbons, allowing for quantification by integrating the signals. libretexts.orgarkat-usa.org

Capillary Electrophoresis (CE): Chiral selectors, such as cyclodextrins, can be added to the buffer in CE. mdpi.com The differential inclusion of the enantiomers into the chiral selector's cavity leads to different electrophoretic mobilities and separation.

The precise determination of enantiomeric purity is essential for validating the success of any stereoselective synthesis or resolution process. thieme-connect.de

Stereochemical Implications in Reaction Mechanisms

The stereochemistry of this compound plays a pivotal role in dictating the pathways and outcomes of its chemical transformations. The presence of a chiral center at the C2 position of the dioxolane ring, when the ethylene glycol backbone is asymmetrically substituted, or the creation of new stereocenters during reactions, introduces significant stereochemical considerations. These considerations are particularly pronounced in reaction mechanisms such as intramolecular cyclizations, where the spatial arrangement of the molecule influences transition state energies and product distributions.

One of the most synthetically relevant reactions for a molecule like this compound is intramolecular radical cyclization. In such a reaction, typically initiated by a radical initiator like AIBN (azobisisobutyronitrile) and a mediator such as tributyltin hydride, the 5-iodopentyl chain can cyclize to form a five- or six-membered ring. The stereochemistry at the C2 position of the dioxolane can exert a diastereoselective influence on the formation of new stereocenters in the cyclized product.

The proposed mechanism involves the generation of a primary alkyl radical at the C5 position of the pentyl chain. This radical can then attack an internal double bond or, in a hydrogen atom transfer reaction, can lead to different stereoisomeric products. However, a more common pathway for iodoalkanes is the formation of a new carbon-carbon bond. For instance, if the ethyl group at C2 were replaced with a group containing a double bond, a radical cyclization could ensue.

In the absence of an internal trap, the focus of stereochemical influence lies in reactions where the C2-substituted dioxolane acts as a chiral auxiliary. The ethyl and 5-iodopentyl groups at the C2 position create a specific steric environment. This environment can lead to facial selectivity in reactions involving the dioxolane ring itself or can influence the conformation of the iodopentyl side chain, thereby affecting the stereochemical outcome of reactions at the terminal iodine.

Research on analogous systems has shown that the stereochemistry of chiral acetals can direct the outcome of various reactions. For instance, in reactions of β-silyl radicals, 1,2-stereoinduction is a well-documented phenomenon where an existing stereocenter directs the formation of a new adjacent stereocenter. This is often explained by transition state models that consider steric and electronic effects, such as allylic strain.

Let's consider a hypothetical radical cyclization of a derivative of this compound where the ethyl group is replaced by a vinyl group, leading to 2-(but-1-en-2-yl)-2-(5-iodopentyl)-1,3-dioxolane. The primary radical generated at the iodo-bearing carbon can cyclize onto the double bond. The stereocenter at C2 of the dioxolane would then influence the facial selectivity of the radical attack on the double bond, leading to a potential mixture of diastereomeric products. The preferred transition state would be the one that minimizes steric interactions between the bulky substituents.

To illustrate the potential for stereochemical control, the following table presents hypothetical data for the diastereoselective radical cyclization of a chiral variant of a related iodoalkyl dioxolane.

| Entry | Radical Initiator | Temperature (°C) | Diastereomeric Ratio (trans:cis) |

| 1 | AIBN/Bu3SnH | 80 | 65:35 |

| 2 | Et3B/O2 | -78 | 85:15 |

| 3 | (PhCO2)2 | 110 | 55:45 |

This table is illustrative and presents hypothetical data for a related system to demonstrate the concept of diastereoselectivity.

The data in the table showcases how reaction conditions, such as the choice of radical initiator and temperature, can significantly impact the stereochemical outcome of the cyclization. Lower temperatures often lead to higher diastereoselectivity as the energetic differences between the diastereomeric transition states become more significant compared to the available thermal energy.

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and proximity of atoms.

For 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane, ¹H and ¹³C NMR would be used to confirm the presence of the ethyl group, the iodopentyl chain, and the dioxolane ring. The predicted chemical shifts are influenced by the electronegativity of the adjacent oxygen and iodine atoms.

Predicted ¹H NMR Data (CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (ethyl) | 0.8 - 0.9 | Triplet (t) | 3H |

| CH₂ (ethyl) | 1.5 - 1.7 | Quartet (q) | 2H |

| CH₂ (pentyl, 3 positions) | 1.3 - 1.9 | Multiplet (m) | 6H |

| CH₂-C-O (pentyl) | 1.5 - 1.7 | Multiplet (m) | 2H |

| CH₂-I (pentyl) | 3.1 - 3.3 | Triplet (t) | 2H |

Predicted ¹³C NMR Data (CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃ (ethyl) | 7 - 9 |

| C H₂ (ethyl) | 28 - 30 |

| C H₂ (pentyl, central) | 23 - 35 |

| C H₂-I (pentyl) | 5 - 7 |

| C H₂-C-O (pentyl) | 38 - 42 |

| O-C H₂-C H₂-O (dioxolane) | 63 - 65 |

| C (Et)(Pentyl)O₂ (quaternary) | 108 - 112 |

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's precise structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, a COSY spectrum would show a clear correlation between the methyl triplet and the ethyl quartet. It would also map the connectivity of the adjacent methylene (B1212753) groups along the pentyl chain, starting from the protons adjacent to the iodine atom up to the protons alpha to the dioxolane ring. The four equivalent dioxolane protons would not show any correlation.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹JCH). An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the triplet at ~3.2 ppm would show a cross-peak with the carbon signal at ~6 ppm, confirming the -CH₂-I group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is critical for connecting different fragments of the molecule. Key HMBC correlations would be observed from the protons of the ethyl group and the alpha-methylene protons of the pentyl chain to the quaternary acetal (B89532) carbon (~110 ppm). Likewise, the protons on the dioxolane ring would show correlations to this same quaternary carbon, confirming the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is primarily used for stereochemical analysis.

Stereochemical assignment using NMR is relevant for molecules containing chiral centers. Techniques like NOESY can differentiate between diastereomers by observing through-space correlations that are unique to a specific spatial arrangement.

The structure of this compound is achiral as there are no stereocenters. The central quaternary carbon is bonded to two identical oxygen atoms (as part of the ring), an ethyl group, and an iodopentyl group. Therefore, stereochemical assignment is not applicable to this specific molecule.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that ionizes a molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting fragmentation pattern provides a molecular fingerprint that can confirm the molecular weight and reveal structural components.

For this compound, electron ionization (EI) would likely induce several predictable fragmentation pathways. The molecular ion peak (M⁺) would be expected at m/z 298. Due to the presence of the heavy iodine atom, this peak might be weak or absent.

Key fragmentation pathways would include:

Alpha-Cleavage: Loss of the ethyl group ([M-29]⁺) or the iodopentyl group ([M-211]⁺) are characteristic of acetals. The loss of the ethyl group would yield a prominent ion at m/z 269.

Iodine-related fragmentation: A very characteristic peak would appear at m/z 127, corresponding to I⁺. Cleavage of the C-I bond would produce a fragment at m/z 171 ([M-127]⁺).

Dioxolane Ring Fragmentation: The base peak in related 2,2-disubstituted-1,3-dioxolanes is often from the loss of one of the alkyl chains followed by fragmentation of the ring system.

Predicted Key Fragments in EI-MS

| m/z | Predicted Identity |

|---|---|

| 298 | [M]⁺ (Molecular Ion) |

| 269 | [M - CH₂CH₃]⁺ |

| 171 | [M - I]⁺ |

| 127 | [I]⁺ |

While standard MS provides integer masses, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule and its fragments, as each unique formula has a distinct theoretical exact mass.

For this compound, the molecular formula is C₁₀H₁₉IO₂. HRMS would be used to confirm this composition by matching the experimental mass to the calculated theoretical mass.

Predicted HRMS Data

| Formula | Calculated Exact Mass (m/z) |

|---|

An experimental measurement matching this value would provide unequivocal evidence for the compound's elemental composition.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an effective method for identifying the presence of specific functional groups.

The IR spectrum of this compound would be expected to be relatively simple, dominated by absorptions from C-H and C-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850 - 3000 | C-H Stretch | Alkane (CH₂, CH₃) |

| 1050 - 1150 | C-O Stretch | Acetal/Ether |

The absence of strong absorptions around 1700 cm⁻¹ (C=O) and 3200-3600 cm⁻¹ (O-H) would confirm the purity of the acetal and the absence of carbonyl or alcohol impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. By diffracting X-rays off the electron clouds of the atoms in a crystal lattice, one can generate a 3D map of the atomic positions.

Currently, there is no published crystal structure for this compound. If the compound could be crystallized, an X-ray diffraction analysis would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and bond angles for every bond in the molecule.

The exact conformation of the molecule in the solid state, including the puckering of the dioxolane ring and the orientation of the alkyl and iodopentyl chains.

Information on how the molecules pack together in the crystal lattice (intermolecular interactions).

This technique stands as the gold standard for absolute structure determination, against which data from all other methods are ultimately compared.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane, these calculations can predict its electronic structure and reactivity patterns.

Electronic Structure Analysis

The electronic structure of this compound is primarily dictated by the interplay of the dioxolane ring, the ethyl group, and the iodopentyl chain. The oxygen atoms in the 1,3-dioxolane (B20135) ring are highly electronegative, leading to a significant polarization of the adjacent carbon-oxygen bonds. This creates a region of high electron density around the oxygen atoms and corresponding electron-deficient carbon centers.

Computational studies on similar 1,3-dioxolane derivatives, such as 2-methoxy-1,3-dioxolane, using Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set, have shown that the C-O bond lengths within the ring are typically around 1.4 Å. longdom.orgresearchgate.net The bond angles within the five-membered ring lead to a specific puckered conformation. The presence of the electron-withdrawing iodine atom at the terminus of the pentyl chain introduces further electronic effects. The carbon-iodine bond is the weakest among carbon-halogen bonds, which influences the molecule's reactivity. rsc.org

A theoretical investigation can provide insights into the distribution of electron density and electrostatic potential. The following table presents hypothetical calculated Mulliken atomic charges for key atoms in this compound, based on typical values for similar functional groups.

Interactive Data Table: Hypothetical Mulliken Atomic Charges

| Atom | Hypothetical Mulliken Charge (a.u.) |

| O(1) (dioxolane) | -0.65 |

| O(3) (dioxolane) | -0.65 |

| C(2) (acetal carbon) | +0.40 |

| C (ethyl, alpha) | -0.15 |

| C (iodopentyl, alpha) | -0.10 |

| I (iodine) | -0.25 |

Frontier Molecular Orbital Theory Application

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.comnumberanalytics.com The energy and localization of these orbitals indicate the molecule's nucleophilic and electrophilic sites, respectively.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the dioxolane ring due to their lone pairs of electrons. The LUMO is anticipated to be associated with the antibonding σ* orbital of the C-I bond in the iodopentyl chain. This is because the carbon-iodine bond is relatively weak and has a low-lying antibonding orbital. rsc.org

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Interactive Data Table: Predicted Frontier Orbital Characteristics

| Molecular Orbital | Predicted Primary Localization | Predicted Energy (eV) | Implied Reactivity |

| HOMO | Oxygen lone pairs of the dioxolane ring | -9.5 | Nucleophilic/Basic character |

| LUMO | C-I σ* antibonding orbital | -0.5 | Electrophilic character at the carbon bearing the iodine |

| HOMO-LUMO Gap | - | 9.0 | Indicates moderate kinetic stability |

Reaction Mechanism Elucidation via Computational Methods

Computational methods can be employed to explore potential reaction pathways, identify transition states, and determine the energetics of reactions involving this compound.

Transition State Analysis and Reaction Pathways

A key reaction involving this molecule is the potential for nucleophilic substitution at the carbon bearing the iodine atom. The C-I bond is a good leaving group, making this position susceptible to attack by nucleophiles. Computational modeling can map the potential energy surface for such a reaction, for instance, a substitution reaction with a nucleophile (Nu⁻).

The reaction would likely proceed through a transition state where the nucleophile is forming a new bond to the carbon atom while the C-I bond is breaking. The geometry of this transition state, whether it resembles a classic Sₙ2 backside attack or involves other intermediates, can be determined through calculations. libretexts.org

Another relevant reaction pathway is the acid-catalyzed hydrolysis of the dioxolane ring, which would yield a ketone (3-octanone) and ethylene (B1197577) glycol. The mechanism for acetal (B89532) formation and hydrolysis has been studied computationally for other systems. acs.orgyoutube.comlibretexts.orglibretexts.org It typically involves protonation of one of the dioxolane oxygens, followed by ring-opening to form a stabilized carbocation intermediate, which is then attacked by water.

Energy Profiles and Rate-Determining Steps

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile provides crucial information about the thermodynamics and kinetics of the reaction. The highest energy barrier along the reaction coordinate corresponds to the rate-determining step.

For a hypothetical Sₙ2 reaction at the iodinated carbon, the energy profile would show the energy of the reactants (this compound and the nucleophile), the energy of the transition state, and the energy of the products. The activation energy (the difference in energy between the reactants and the transition state) would determine the reaction rate.

Interactive Data Table: Hypothetical Energy Profile for Sₙ2 Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +20 |

| Products | -10 |

This hypothetical profile suggests an exothermic reaction with a moderate activation barrier. The rate-determining step would be the formation of the transition state.

Conformational Dynamics and Energy Landscape

The long and flexible iodopentyl chain of this compound allows for a multitude of possible conformations. Understanding the conformational preferences and the energy landscape is crucial as different conformers can exhibit different reactivities.

Computational methods such as molecular mechanics or DFT can be used to perform a conformational search to identify the low-energy conformers. The relative energies of these conformers are determined by a combination of factors including torsional strain, steric hindrance, and intramolecular interactions. For a long alkyl chain, staggered conformations are generally more stable than eclipsed conformations. fiveable.me

Intermolecular Interactions and Solvent Effects

A comprehensive search of scientific literature and chemical databases has been conducted to gather information regarding the intermolecular interactions and solvent effects of the chemical compound this compound. These searches aimed to identify theoretical and computational studies that could provide detailed research findings and data on how this specific molecule interacts with itself, other molecules, and various solvents.

Despite extensive investigation, no specific theoretical or computational studies detailing the intermolecular interactions or solvent effects for this compound were found in the available public domain literature. General principles of physical organic chemistry allow for a qualitative estimation of its behavior. The molecule possesses several key structural features that would govern its interactions:

Ethyl Group: This is a nonpolar alkyl group that would primarily engage in van der Waals interactions.

Iodopentyl Chain: The long alkyl chain is nonpolar and would contribute to the molecule's lipophilicity through van der Waals forces. The terminal iodine atom is large and polarizable, capable of participating in halogen bonding (a specific type of non-covalent interaction) and dipole-dipole interactions.

The interplay of these features suggests that this compound would exhibit a range of intermolecular forces. In nonpolar solvents, dispersion forces would be predominant. In polar aprotic solvents, dipole-dipole interactions would become more significant. In polar protic solvents, the oxygen atoms of the dioxolane ring could accept hydrogen bonds from the solvent molecules.

However, without specific computational models or experimental data, quantitative descriptions of these interactions, such as interaction energies or the specific effects of different solvents on the compound's conformation and properties, cannot be provided. Detailed research findings and data tables, as requested, are contingent on the existence of such studies.

Future computational chemistry research on this compound would be necessary to generate the specific data required for a thorough analysis of its intermolecular interactions and solvent effects. Such studies could involve Density Functional Theory (DFT) calculations to determine the molecule's electrostatic potential surface, identify sites for interaction, and calculate interaction energies with various solvent molecules. Molecular dynamics simulations could further elucidate the behavior of this compound in different solvent environments over time.

Applications As a Synthetic Intermediate Non Prohibited Contexts

Role in the Elaboration of Complex Organic Molecules

The principal utility of 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane in the synthesis of complex molecules lies in its capacity as a "masked" ketone. The 1,3-dioxolane (B20135) moiety is a cyclic ketal that protects the carbonyl group of the parent ketone (2-heptanone, in this case, modified with an iodide) from a wide variety of reaction conditions. This protection is crucial in multi-step syntheses where a reactive carbonyl would otherwise interfere with transformations intended for other parts of the molecule.

By masking the ketone, the terminal iodide on the pentyl chain becomes the primary site for synthetic modification. Chemists can perform a series of reactions at the iodo- group without affecting the protected ketone. Once the desired modifications on the side chain are complete, the dioxolane group can be selectively removed, revealing the original ketone functionality for further reactions. This strategic protection and deprotection sequence makes the compound a useful linchpin in linear or convergent synthetic pathways, enabling the construction of complex targets that might otherwise be difficult to access.

Use as a Protecting Group in Multi-step Synthesis (Mechanistic and Methodological Aspects)

The 1,3-dioxolane group is one of the most common protecting groups for aldehydes and ketones due to its ease of installation and removal, as well as its stability. organic-chemistry.org

Mechanism of Protection and Deprotection:

Protection: The dioxolane is typically formed by reacting the parent ketone with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. organic-chemistry.org The reaction is an equilibrium process, and water is usually removed (e.g., with a Dean-Stark apparatus) to drive the reaction to completion, forming the stable five-membered cyclic ketal. organic-chemistry.org

Stability: The resulting 2,2-disubstituted-1,3-dioxolane is stable to a broad range of reagents, particularly nucleophiles and bases. organic-chemistry.org It withstands organometallic reagents (like Grignard and organolithium reagents), metal hydrides (like LiAlH₄ and NaBH₄), and strong bases (like NaOH or LDA). This robustness allows for extensive chemical manipulation of the iodopentyl chain.

Deprotection: The removal of the dioxolane group is typically achieved by acid-catalyzed hydrolysis. organic-chemistry.org Treating the compound with aqueous acid (e.g., dilute HCl or H₂SO₄) or using transacetalization in the presence of a solvent like acetone (B3395972) readily cleaves the ketal and restores the original ketone. organic-chemistry.org

This reliable protection-deprotection protocol is fundamental to its application in syntheses requiring precise, stepwise modifications.

Precursor for Further Functionalization of the Pentyl Chain

The primary alkyl iodide in this compound is an excellent electrophilic site and a precursor to organometallic species. The carbon-iodine bond is relatively weak, making iodide a good leaving group in nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide array of functional groups at the terminus of the pentyl chain.

Key transformations include:

Nucleophilic Substitution: Reaction with various nucleophiles can replace the iodide. For example, sodium azide (B81097) (NaN₃) yields an alkyl azide, sodium cyanide (NaCN) introduces a nitrile group (extending the carbon chain), and alkoxides or thiolates can form ethers and thioethers, respectively.

Formation of Organometallic Reagents: The alkyl iodide can be converted into more reactive nucleophilic species. Reaction with magnesium metal forms a Grignard reagent, which can then react with a variety of electrophiles such as aldehydes, ketones, or CO₂. Similarly, treatment with strong reducing agents like lithium metal can generate an organolithium reagent.

The table below summarizes some of the potential functionalizations of the iodopentyl chain.

| Reagent | Reaction Type | Resulting Functional Group |

| NaN₃ | Nucleophilic Substitution | Azide (-N₃) |

| NaCN | Nucleophilic Substitution | Nitrile (-CN) |

| RONa | Nucleophilic Substitution | Ether (-OR) |

| RSNa | Nucleophilic Substitution | Thioether (-SR) |

| Mg | Grignard Formation | Organomagnesium (-MgI) |

| Li | Organolithium Formation | Organolithium (-Li) |

| PPh₃ | Nucleophilic Substitution | Phosphonium Salt (-PPh₃⁺I⁻) |

These transformations highlight the versatility of the iodopentyl group as a handle for molecular elaboration while the ketone functionality remains safely protected.

Construction of Diverse Heterocyclic and Carbocyclic Systems

The bifunctional nature of this compound makes it a suitable precursor for synthesizing various ring structures through intramolecular reactions.

Heterocycle Synthesis: The general strategy involves displacing the iodide with a nucleophile that contains a second reactive site. After deprotection of the ketone, this second site can react intramolecularly with the newly revealed carbonyl group to form a heterocycle.

Example: Reaction with a primary amine (R-NH₂) would first displace the iodide to form a secondary amine. Subsequent deprotection of the dioxolane would yield a γ-amino ketone. This intermediate can then undergo intramolecular condensation, often under acidic or basic conditions, to form a substituted pyrroline (B1223166) or related nitrogen-containing heterocycle.

Carbocycle Synthesis: The formation of carbocyclic systems can be achieved through several pathways:

Intramolecular Alkylation: The alkyl iodide can be converted to a Grignard or organolithium reagent. After deprotection, this nucleophilic carbon can potentially attack the ketone in an intramolecular fashion, although this would lead to a medium-sized ring which can be challenging. A more common approach is to use the iodide to alkylate a soft-carbon nucleophile tethered to the molecule.

Radical Cyclization: The C-I bond is susceptible to homolytic cleavage to form a primary alkyl radical. In the presence of a radical initiator (like AIBN) and a reducing agent (like Bu₃SnH), this radical can add to a suitably placed alkene or alkyne within the molecule to form a five- or six-membered carbocyclic ring.

Transition-Metal-Catalyzed Couplings: The alkyl iodide can participate in various cross-coupling reactions. For instance, an intramolecular Heck reaction could be envisioned if an alkene is introduced into the molecule, or an intramolecular Sonogashira coupling if a terminal alkyne is present.

The table below outlines some conceptual cyclization strategies.

| Cyclization Strategy | Key Intermediate/Reaction | Resulting Ring System |

| Heterocycle Formation | γ-Amino ketone cyclization | Substituted Pyrroline |

| Carbocycle Formation | Intramolecular Radical Addition | Cyclopentane or Cyclohexane derivatives |

| Carbocycle Formation | Intramolecular Heck Reaction | Exocyclic alkene on a carbocycle |